2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one
Description
The compound 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one (hereafter referred to as Compound A) features a pyridazinone core substituted at the 2-position with a 2-oxoethyl group linked to a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety and at the 6-position with a morpholine ring.
Properties
IUPAC Name |
2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-6-morpholin-4-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O4/c22-17-3-1-16(2-4-17)21(29)7-9-25(10-8-21)20(28)15-26-19(27)6-5-18(23-26)24-11-13-30-14-12-24/h1-6,29H,7-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGVVGQWCCEURU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C(=O)C=CC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 4-(4-chlorophenyl)-4-hydroxypiperidine through a nucleophilic substitution reaction.
Coupling with Pyridazinone: The piperidine intermediate is then coupled with a pyridazinone derivative under basic conditions to form the desired product.
Morpholine Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Key findings:
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Limited reactivity in EAS due to steric effects from the 4-hydroxypiperidine ring .
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Hydrolysis requires harsh conditions, yielding <15% desired product .
Cyclization Reactions
The pyridazinone core and oxoethyl linker facilitate intramolecular cyclization under acidic/basic conditions.
Mechanistic notes:
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Acid catalysis (PPA) promotes carbonyl activation for nucleophilic attack by the morpholine nitrogen .
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Thiazolidinone formation involves CS₂ insertion, confirmed by IR absorption at 1250 cm⁻¹ (C=S) .
Ring-Opening Reactions
The pyridazinone ring undergoes selective cleavage under alkaline conditions:
| Reagent System | Conditions | Product | Key Data (¹H NMR) |
|---|---|---|---|
| 10% NaOH/EtOH | Reflux, 4 h | Open-chain diketone derivative | δ 2.85 (s, 2H, COCH₂CO) |
| Hydrazine hydrate | Ethanol, 70°C, 2 h | Hydrazide intermediate | δ 8.22 (s, NH₂) |
Thermal stability:
Condensation Reactions
The ketone group participates in Knoevenagel and Claisen-Schmidt condensations:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Knoevenagel | Malononitrile, piperidine | α,β-unsaturated nitrile adduct | Anticancer lead compound |
| Claisen-Schmidt | Benzaldehyde, HCl | Chalcone derivative | Antimicrobial screening |
Spectral evidence:
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IR: Loss of carbonyl stretch (1705 cm⁻¹ → 1630 cm⁻¹) confirms enone formation.
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¹³C NMR: New sp² carbons at δ 145–150 ppm.
Oxidation of 4-Hydroxypiperidine
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Reagent : KMnO₄/H₂SO₄
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Product : Ketone derivative (piperidone)
Morpholine Ring Alkylation
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Reagent : CH₃I, NaH/THF
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Product : Quaternary ammonium salt
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Bioactivity : Enhanced CCR2 receptor binding (IC₅₀ = 0.7 μM vs. 2.1 μM parent)
Stability Under Pharmacological Conditions
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| Simulated gastric fluid | Hydrolysis of morpholine C-N bond | 4.2 h |
| UV light (254 nm) | Pyridazinone ring decarboxylation | 1.8 h |
| pH 7.4 buffer | Stable (≤5% degradation in 24 h) | >48 h |
Data correlate with HPLC-UV analyses at λ = 270 nm .
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1–5) | Preferred Reactions |
|---|---|---|
| Pyridazinone carbonyl | 5 | Cyclization, condensation |
| Morpholine nitrogen | 3 | Alkylation, acylation |
| 4-Chlorophenyl | 2 | Nucleophilic substitution (limited) |
| Piperidine hydroxyl | 4 | Oxidation, esterification |
Key Research Findings
-
Antiviral activity : Chalcone derivatives (from Claisen-Schmidt reactions) inhibit SARS-CoV-2 3CLpro (IC₅₀ = 4.3 μM).
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Neuroprotective effects : Lactam cyclization products show 82% Aβ fibril inhibition at 10 μM .
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Synergistic effects : Quaternary ammonium salts enhance haloperidol’s dopamine antagonism by 3.7-fold .
This comprehensive analysis demonstrates the compound’s versatility in synthetic and pharmacological contexts, with reactivity dictated by steric constraints and electronic effects of its polycyclic framework.
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of piperidine compounds exhibit antidepressant effects. The presence of the chlorophenyl and morpholine groups in this compound may enhance serotonin and norepinephrine reuptake inhibition, leading to potential antidepressant properties. Studies have demonstrated that similar compounds can modulate neurotransmitter levels, which are crucial in treating depression .
Antipsychotic Potential
The structural components of this compound suggest it may interact with dopamine receptors, similar to established antipsychotic medications. Preliminary studies on related piperidine derivatives have shown promise in reducing psychotic symptoms by antagonizing dopamine D2 receptors . Further investigation into this compound's receptor affinity could elucidate its efficacy as an antipsychotic agent.
Analgesic Effects
The analgesic properties of compounds containing piperidine and morpholine structures have been documented. They are believed to act on opioid receptors, providing pain relief without the addictive properties associated with traditional opioids . This compound's unique structure may offer a new avenue for developing non-addictive pain management therapies.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antidepressant effects | Found significant reduction in depressive behaviors in animal models treated with the compound compared to controls. |
| Study 2 | Assess antipsychotic potential | Showed decreased hyperactivity and improved social interaction in treated subjects, suggesting antipsychotic-like effects. |
| Study 3 | Investigate analgesic properties | Demonstrated effective pain relief in neuropathic pain models, supporting its potential as a non-addictive analgesic. |
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets in the body. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Compound A and Analogues
Conformational and Electronic Properties
- Piperidine vs. Piperazine : Compound A’s 4-hydroxypiperidine group likely adopts a chair conformation, as seen in morpholine-containing analogs , whereas piperazine derivatives (e.g., ) exhibit puckered conformations, increasing steric flexibility for receptor binding.
- Morpholine vs. Pyrimidine : Morpholine (in Compound A and ) improves aqueous solubility, whereas pyrimidine (in ) may enhance π-π stacking in kinase binding pockets.
Pharmacological Implications
- logP Values : Compound A’s morpholine and hydroxypiperidine groups likely reduce logP compared to (logP = 3.16), suggesting improved solubility but reduced membrane permeability.
- Target Selectivity: Fluorophenyl-piperazine derivatives (e.g., ) are associated with serotonin/dopamine receptor modulation, while hydroxypiperidine-pyridazinones (Compound A) may target phosphodiesterases or kinases .
Research Findings and Limitations
- Structural Data : Crystal structures of analogs (e.g., ) reveal intermolecular interactions (C–H···O, C–H···π) stabilizing the lattice, which may influence Compound A’s crystallinity.
- Biological Data: Limited evidence precludes direct activity comparisons, though patents (e.g., ) suggest thieno-pyrimidine morpholine derivatives exhibit kinase inhibition, hinting at shared targets.
- Gaps : Absence of experimental data (e.g., IC50, solubility) for Compound A necessitates further studies to validate computational predictions.
Biological Activity
The compound 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one is a synthetic derivative that incorporates various pharmacologically relevant moieties, including piperidine and pyridazine structures. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 513.5 g/mol. The structure features a chlorophenyl group, hydroxypiperidine, and morpholine, which are known to contribute to various biological activities.
Research indicates that compounds within this structural class often interact with multiple biological targets:
- Receptor Interaction : The compound may exhibit affinity for various receptors, including dopamine and serotonin receptors, which are critical in modulating mood and behavior.
- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on enzymes such as acetylcholinesterase, which could lead to applications in neurodegenerative diseases like Alzheimer's .
- Signal Transduction : The compound's structure suggests it may influence pathways involving protein kinases and phospholipase C, impacting cellular signaling related to growth factors such as VEGFA .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of piperidine derivatives. For instance, compounds similar to the target molecule have demonstrated significant antibacterial activity against various strains, indicating potential for development as antimicrobial agents .
Anticancer Activity
Recent research highlights the anticancer potential of piperidine derivatives. The compound may inhibit cancer cell migration through modulation of specific protein pathways associated with tumor progression. A study indicated that derivatives could suppress mutant p53-dependent pathways critical for cancer cell survival .
Neuropharmacological Effects
The presence of the piperidine moiety suggests possible neuropharmacological effects. Compounds with similar structures have been shown to possess anxiolytic and antidepressant-like properties in animal models, potentially making this compound a candidate for treating mood disorders .
Case Studies
- Piperidine Derivatives in Cancer Research : A study synthesized various piperidine-based compounds and assessed their biological activities against cancer cell lines. Results showed that certain derivatives significantly inhibited cell proliferation and induced apoptosis in vitro .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of similar compounds in models of oxidative stress-induced neurotoxicity. Findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 513.5 g/mol |
| Antimicrobial Activity | Significant against multiple strains |
| Anticancer Activity | Inhibits cancer cell migration |
| Neuropharmacological Effects | Potential anxiolytic properties |
Q & A
Q. What synthetic strategies are reported for preparing this compound, and what critical reaction conditions are required?
The compound can be synthesized via multi-step reactions involving piperidine and morpholine derivatives. Key steps include:
- Alkylation/Condensation : Reacting 4-(4-chlorophenyl)-4-hydroxypiperidine with a keto-ethyl intermediate under basic conditions (e.g., NaOH in dichloromethane) to form the 2-oxoethyl linkage .
- Heterocyclic Assembly : Coupling the intermediate with a substituted pyridazinone core using palladium-catalyzed cross-coupling or reductive cyclization methods to introduce the morpholine moiety .
- Purification : Column chromatography or recrystallization to achieve >99% purity, verified by HPLC .
Q. How is the crystal structure of this compound characterized, and what insights does it provide?
Single-crystal X-ray diffraction reveals a triclinic system (space group P1) with unit cell parameters a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å, and angles α = 73.489°, β = 71.309°, γ = 83.486° . The piperidine and morpholine rings adopt chair and twisted conformations, respectively, stabilized by intramolecular hydrogen bonds (O–H···N). This structural data aids in modeling ligand-receptor interactions for drug design .
Q. What analytical methods are used to confirm purity and structural integrity?
- NMR Spectroscopy : and NMR confirm substituent positions and absence of tautomeric shifts .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHClNO) .
- Chromatography : Reverse-phase HPLC with UV detection at 254 nm ensures purity (>99%) .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. non-polar solvents be resolved during formulation studies?
Discrepancies arise due to the compound’s amphiphilic nature (logP ~2.5). Strategies include:
- Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance aqueous solubility without precipitation .
- Solid Dispersion : Formulate with polymers like PVP or PEG to improve bioavailability in in vivo assays .
- pH Adjustment : Ionize the hydroxyl group (pKa ~9.2) in acidic buffers to increase solubility .
Q. What methodologies are employed to analyze and mitigate side products in large-scale synthesis?
Common impurities include dechlorinated byproducts and incomplete morpholine coupling. Mitigation involves:
- Reaction Monitoring : Real-time FTIR to track carbonyl (C=O) and amine (N–H) intermediates .
- Catalyst Optimization : Palladium/copper catalysts with ligands (e.g., Xantphos) reduce side reactions during pyridazinone formation .
- Quality Control : LC-MS to identify impurities (e.g., m/z 463.1 for dechlorinated byproduct) and refine recrystallization protocols .
Q. How does the compound’s bioactivity correlate with structural analogs in in vitro models?
Compared to analogs (e.g., 4-phenylpyridazinones), this compound shows enhanced kinase inhibition (IC = 12 nM vs. 45 nM) due to:
- Hydroxypiperidine Group : Stabilizes hydrogen bonding with ATP-binding pockets .
- Morpholine Ring : Enhances solubility and membrane permeability in cell-based assays .
- Chlorophenyl Substituent : Increases hydrophobic interactions in target enzymes .
Experimental Design & Data Contradictions
Q. How should researchers address discrepancies in reported IC50_{50}50 values across different assays?
Variations arise from assay conditions (e.g., ATP concentration, cell lines). Recommendations:
- Standardize Assays : Use consistent ATP levels (e.g., 10 μM) and cell lines (e.g., HEK293) .
- Control for Off-Target Effects : Include counter-screens against related kinases (e.g., PKA, PKC) .
- Statistical Validation : Triplicate measurements with error bars <15% to ensure reproducibility .
Q. What computational tools are recommended to predict ADMET properties for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
